2-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-chromene-3-carboxamide
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Overview
Description
2-OXO-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step reactions. Common reagents used in these reactions include sulfur, nitrogen sources, and various catalysts to facilitate the formation of the heterocyclic rings .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-OXO-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2H-CHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-OXO-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2H-CHROMENE-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-OXO-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-thiol derivatives: These compounds share the thiazole ring and exhibit similar biological activities.
Thiophene derivatives: Known for their diverse pharmacological properties, including anticancer and anti-inflammatory activities.
Indole derivatives: These compounds also feature heterocyclic structures and are used in various medicinal applications.
Uniqueness
2-OXO-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2H-CHROMENE-3-CARBOXAMIDE is unique due to its combination of multiple heterocyclic rings, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H14N4O3S2 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-oxo-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]chromene-3-carboxamide |
InChI |
InChI=1S/C20H14N4O3S2/c25-18(14-10-12-4-1-2-5-15(12)27-19(14)26)21-8-7-13-11-29-20-22-17(23-24(13)20)16-6-3-9-28-16/h1-6,9-11H,7-8H2,(H,21,25) |
InChI Key |
BCVKMSUURHDKGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CS5 |
Origin of Product |
United States |
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